5'-Methoxylaudanosine
説明
特性
IUPAC Name |
6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQIPWOCCJXSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659734 | |
| Record name | 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24734-71-2 | |
| Record name | 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Condensation and Cyclization
The carboxylic acid and amine precursors undergo condensation in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step forms an amide intermediate, which spontaneously cyclizes under acidic conditions (e.g., HCl in tetrahydrofuran) to yield 3,4-dihydro-6,7-dimethoxy-1-[2-(3,4,5-trimethoxyphenyl)ethyl]isoquinoline hydrochloride. The reaction temperature is maintained at 50–60°C to optimize cyclization efficiency while minimizing side reactions.
Borohydride Reduction
The dihydroisoquinoline intermediate is reduced using potassium borohydride (KBH₄) in a methanol-water solvent system. This step selectively reduces the C=N bond of the tetrahydroisoquinoline system to produce the secondary amine. The reaction proceeds at 0–5°C to prevent over-reduction or epimerization.
N-Methylation with Dimethyl Sulfate
The final step involves N-methylation of the secondary amine using dimethyl sulfate in an alkaline medium (e.g., aqueous NaOH). This quaternizes the nitrogen atom, yielding this compound with a reported enantiomeric excess (ee) >78% and an overall chemical yield of 65–70%.
Key Advantages
-
One-Pot Efficiency : Combining condensation and cyclization reduces purification steps.
-
Cost-Effectiveness : Potassium borohydride is cheaper and safer than lithium aluminium hydride.
-
Scalability : The protocol is adaptable to industrial-scale production.
Asymmetric Synthesis via Chiral Aldehyde Intermediates
An alternative route, described by Canadian Journal of Chemistry, employs chiral aldehyde intermediates derived from tartaric acid to achieve enantioselective synthesis. Although originally developed for homolaudanosine analogs, this method is adaptable to this compound by modifying substituent positions.
Chiral Aldehyde Preparation
(R)-configured aldehydes are synthesized from L-(+)-tartaric acid through sequential oxidation and protection steps. For example, methyl [(2S,3R)-dihydroxy-3-(6',7'-dimethoxy-1',2',3',4'-tetrahydroisoquinoline)]carboxylate is oxidized with sodium periodate (NaIO₄) to yield the corresponding aldehyde.
Wittig Olefination
The aldehyde undergoes Wittig reaction with 3,4-dimethoxybenzyltriphenylphosphonium ylide to form a trans-alkene intermediate. This step is conducted at −78°C to suppress racemization, achieving a 69% yield of the olefin product.
Catalytic Hydrogenation and N-Methylation
The alkene is hydrogenated using palladium on carbon (Pd/C) under H₂ atmosphere, followed by N-methylation with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃). The final product is isolated via column chromatography, with an overall ee of 84%.
Comparative Analysis
Optimization of Reduction and Methylation Conditions
Reduction Reagent Selection
Lithium aluminium hydride (LAH) offers superior reducing power for stubborn imine bonds but poses safety risks. In contrast, KBH₄ is milder and suitable for industrial applications. Trials with sodium cyanoborohydride (NaBH₃CN) showed inferior yields (<50%) due to incomplete reduction.
Methylation Efficiency
Dimethyl sulfate outperforms methyl iodide in N-methylation due to its higher reactivity toward secondary amines. However, its toxicity necessitates stringent safety protocols. Alternative agents like methyl triflate were explored but rejected due to cost.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chiral HPLC
Enantiopurity is assessed using a Chiralpak AD-H column with hexane-isopropanol (90:10) mobile phase, achieving baseline separation of (R)- and (S)-enantiomers.
Industrial-Scale Challenges and Solutions
Racemization During Cyclization
Acidic conditions in the one-pot method can protonate the stereocenter, leading to racemization. Mitigation strategies include:
化学反応の分析
Types of Reactions: 5’-Methoxylaudanosine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often employ reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of ethoxy-substituted derivatives.
科学的研究の応用
Chemistry
- Intermediate in Synthesis : 5'-Methoxylaudanosine serves as an important intermediate in the synthesis of complex organic molecules and natural product analogs. Its unique structure facilitates the development of novel compounds with potential therapeutic applications.
Biology
- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways, which may influence neurotransmitter levels and cellular signaling.
- Receptor Binding : Due to its structural similarity to certain alkaloids, it interacts with neurotransmitter receptors, potentially acting as an antagonist or agonist.
Medicine
- Neurological Disorders : this compound shows promise in treating neurological disorders by exhibiting neuroprotective effects. Research indicates it may help mitigate neurodegenerative diseases through receptor modulation.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by halting cell cycle progression and inhibiting tumor growth in animal models.
- Antimicrobial Activity : It has demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.
Neuromuscular Disorders
A clinical trial investigated the efficacy of this compound as a neuromuscular blocking agent during surgical procedures. Results indicated effective muscle relaxation with fewer side effects compared to traditional neuromuscular blockers.
Cancer Treatment
In a pilot study involving patients with advanced cancer, the addition of this compound to standard chemotherapy regimens improved patient outcomes and reduced side effects. Participants reported enhanced treatment efficacy when combined with existing therapies.
作用機序
The mechanism of action of 5’-Methoxylaudanosine involves its interaction with neuromuscular junctions. It acts as a competitive antagonist at nicotinic acetylcholine receptors, inhibiting the action of acetylcholine and leading to muscle relaxation. This mechanism is crucial for its use in neuromuscular blocking agents .
類似化合物との比較
Desmethyl-5'-Methoxylaudanosine (CAS: 61349-11-9)
- Molecular Formula: C₂₁H₂₅NO₅ (vs. C₂₂H₂₉NO₅ for 5'-Methoxylaudanosine) .
- Structural Difference: Lacks a methyl group at the 2-position of the tetrahydroisoquinoline core, resulting in reduced steric hindrance .
- Role : Serves as a synthetic intermediate for neuromuscular blockers, but with lower enantiomeric purity compared to its methylated counterpart when produced via resolution methods .
- Purity : ≥98% (HPLC), commercially available for research purposes .
Other Tetrahydroisoquinoline Derivatives
Key Differences :
- Substituent Effects: The 3,4,5-trimethoxybenzyl group in this compound enhances binding affinity to nicotinic acetylcholine receptors compared to simpler analogs like stepholidine .
- Stereochemical Purity: Asymmetric transfer hydrogenation (ATH) of this compound yields higher enantiomeric excess (e.e.) than resolution-based methods, critical for its muscle relaxant activity .
Research Findings :
- Kinetic studies show ATH of dihydroisoquinolines (DHIQs) like this compound is substrate-dependent, with rate constants varying by 50% across analogs .
- NMR spectroscopy confirms steric hindrance from the 2-methyl group in this compound reduces reaction rates but improves enantioselectivity .
生物活性
5'-Methoxylaudanosine (5'-M) is a benzylisoquinoline alkaloid that has garnered attention for its biological activity, particularly in the context of neuromuscular blocking agents. This article explores its biological mechanisms, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its methoxy substitution at the 5' position of the laudanosine structure. Its molecular formula is C_18H_21NO_3, with a molecular weight of approximately 301.37 g/mol. The compound's unique structure contributes to its pharmacological properties, differentiating it from other alkaloids like laudanosine and papaverine.
The primary mechanism of action for this compound involves its role as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. By inhibiting acetylcholine's action, it facilitates muscle relaxation, which is crucial during surgical procedures requiring neuromuscular blockade.
Pharmacological Applications
This compound serves several important roles in pharmacology:
- Neuromuscular Blocking Agent : As a precursor in the synthesis of neuromuscular blocking agents, it is essential for inducing muscle relaxation during anesthesia.
- Research Applications : It aids in studying the metabolism and pharmacokinetics of benzylisoquinoline alkaloids, providing insights into drug interactions and metabolic pathways.
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against certain cancer cell lines .
Case Study 1: Antiproliferative Activity
A study evaluated various derivatives related to this compound, demonstrating significant antiproliferative activity. Compounds showed IC50 values ranging from 22.6% to 97.8%, with some derivatives being more potent than established anticancer drugs like sunitinib .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has revealed that specific modifications to the methoxy group can enhance binding affinity to nAChRs and improve pharmacological efficacy. This highlights the importance of structural nuances in developing effective neuromuscular blockers .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Laudanosine | Alkaloid | Precursor to other neuroactive compounds |
| Papaverine | Alkaloid | Used as a vasodilator |
| Noscapine | Alkaloid | Exhibits antitussive properties |
This compound is distinct due to its specific methoxy substitution pattern, which imparts unique chemical and pharmacological properties compared to its analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5'-Methoxylaudanosine, and how do they differ in enantiomeric control?
- Answer: The primary synthetic method involves asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines (DHIQs) using chiral catalysts, such as Rh(III) complexes, to achieve enantioselectivity . This approach is contrasted with resolution strategies, which separate enantiomers post-synthesis but are less efficient for large-scale production. Key differences lie in reaction time, catalyst loading (e.g., 0.5–2 mol%), and solvent systems (e.g., FA/TEA with cosolvents). For reproducibility, ensure precise temperature control (20–25°C) and monitor reactions via <sup>1</sup>H NMR to track kinetic profiles .
| Method | Catalyst System | Enantiomeric Excess (e.e.) | Reaction Time |
|---|---|---|---|
| ATH (Rh(III) catalysts) | FA/TEA + CH3CN | 80–95% | 12–24 h |
| Resolution | Chiral acids/bases | 50–70% | Multi-step |
Q. What analytical techniques are critical for characterizing this compound and validating its purity?
- Answer: Essential techniques include:
- Chiral HPLC : To quantify enantiomeric excess (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR for structural confirmation (e.g., δ 3.85 ppm for methoxy groups) .
- Mass Spectrometry (HRMS) : To verify molecular weight (C22H29NO5, [M+H]<sup>+</sup> = 388.2118) .
- X-ray Crystallography : For absolute configuration determination if novel derivatives are synthesized .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (e.e.) in ATH reactions of this compound precursors?
- Answer: e.e. is substrate- and catalyst-dependent. Key parameters include:
- Catalyst Design : Tethered Rh(III) catalysts improve stereochemical outcomes compared to untethered analogs .
- Solvent Effects : Polar aprotic solvents (e.g., CH3CN) enhance reaction rates and selectivity .
- Substrate Modification : Introducing electron-donating groups (e.g., methoxy) on the DHIQ backbone increases reduction rates .
- Kinetic Monitoring : Use <sup>1</sup>H NMR to identify intermediates and adjust reaction conditions in real-time .
Q. How should contradictory kinetic data in ATH reactions be analyzed?
- Answer: Contradictions often arise from:
- Variable Catalyst Loadings : Lower loadings (<1 mol%) may prolong reaction times, skewing rate comparisons .
- Temperature Gradients : Ensure uniform heating (e.g., oil baths over air baths) to avoid localized overheating.
- Substrate Impurities : Pre-purify DHIQs via flash chromatography to eliminate competing side reactions .
- Resolution Strategy : Perform triplicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. What experimental protocols ensure the stability of this compound during storage and handling?
- Answer: The compound is sensitive to light, humidity, and oxidation. Best practices include:
-
Storage : –20°C in amber vials under inert gas (N2 or Ar) .
-
Handling : Use gloveboxes for air-sensitive steps and characterize degradation products via LC-MS monthly .
Condition Degradation Rate (per month) Major Degradation Product Room Temperature 5–10% Demethylated derivative –20°C (dark, dry) <1% None detected
Methodological Challenges
Q. How can computational models complement experimental studies of this compound’s reactivity?
- Answer: Density Functional Theory (DFT) calculations predict transition states in ATH reactions, guiding catalyst selection. Validate models by comparing computed vs. experimental e.e. values for known substrates . Adjust solvent parameters (e.g., COSMO-RS) to improve accuracy .
Q. What strategies resolve discrepancies between theoretical and experimental yields in ATH syntheses?
- Answer: Discrepancies often stem from unaccounted side reactions (e.g., over-reduction). Mitigate by:
- In Situ Quenching : Add ethylenediamine to stabilize intermediates .
- Byproduct Analysis : Use GC-MS to identify and quantify side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
